REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[CH:6][C:7]=1[Cl:8].[F:11][C:12]([F:20])([C:16]([F:19])([F:18])[F:17])[C:13](O)=O.Cl.C(=O)(O)[O-].[Na+]>O.C(OCC)(=O)C>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]2[NH:9][C:13]([C:12]([F:20])([F:11])[C:16]([F:19])([F:18])[F:17])=[N:10][C:4]=2[CH:3]=1 |f:3.4|
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Name
|
|
Quantity
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2.01 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=CC1Cl)N)N
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Name
|
|
Quantity
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1.8 mL
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Type
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reactant
|
Smiles
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FC(C(=O)O)(C(F)(F)F)F
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Name
|
|
Quantity
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10 mL
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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7.59 g
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Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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O
|
Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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108 °C
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Type
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CUSTOM
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Details
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The reaction was stirred vigorously
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
|
Details
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to quench
|
Type
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CUSTOM
|
Details
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the reaction
|
Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×30 mL)
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Type
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WASH
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Details
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washed with water (30 mL) and brine (30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo
|
Type
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CUSTOM
|
Details
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to yield a crude brown solid which
|
Type
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CUSTOM
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Details
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was then purified by column chromatography (SiO2; 100% CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NC(=N2)C(C(F)(F)F)(F)F)C=C1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |